2-(4-Bromophenyl)dibenzo[f,h]quinoxaline
Description
Significance of Quinoxaline (B1680401) and Dibenzo[f,h]quinoxaline (B1580581) Scaffolds in Functional Organic Materials
The quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a fundamental building block in the design of functional organic materials. rsc.org Its derivatives are recognized as a versatile class of nitrogen-rich heterocyclic compounds, valued for their electron-deficient nature, which facilitates efficient electron transport. researchgate.net This intrinsic property makes them excellent candidates for n-type semiconductors and electron-transporting materials in various organic electronic devices. researchgate.net The structural diversity of quinoxalines allows for meticulous customization of their molecular architecture, enabling the fine-tuning of properties for specific applications. researchgate.net
Expanding upon the quinoxaline core, the dibenzo[f,h]quinoxaline scaffold, also known as 1,4-diazatriphenylene, incorporates additional fused benzene rings, creating a more extensive and rigid π-conjugated system. nih.gov This extended conjugation is crucial for enhancing the electrochemical and photochemical properties necessary for high-performance organic electronics and luminescent materials. nih.gov Dibenzo[f,h]quinoxaline derivatives are frequently employed as molecular units in the creation of materials with unique optical and electronic characteristics. nih.gov For instance, derivatives have been designed as deep blue fluorescent materials for OLEDs, demonstrating high photoluminescence quantum yields (PLQYs). rsc.org The inherent properties of these scaffolds make them suitable for a range of applications, as detailed in the table below.
| Application Area | Specific Use of Quinoxaline/Dibenzo[f,h]quinoxaline Derivatives |
| Organic Light-Emitting Diodes (OLEDs) | Thermally activated delayed fluorescence emitters, Chromophores, Deep blue fluorescence materials. researchgate.netrsc.org |
| Organic Solar Cells (OSCs) | Non-fullerene acceptors, Electron-transporting materials. researchgate.net |
| Organic Field-Effect Transistors (OFETs) | n-type semiconductors. researchgate.netresearchgate.net |
| Dye-Sensitized Solar Cells (DSSCs) | Auxiliary acceptors and bridging materials. researchgate.net |
| Other Organic Electronics | Sensors, Electrochromic devices, Hole-transporting materials. researchgate.netnih.gov |
Overview of Brominated Organic Compounds in Optoelectronics and Advanced Chemistry
The introduction of bromine atoms into organic π-conjugated systems is a powerful strategy for modulating their optoelectronic properties. researchgate.net Bromine is an electron-withdrawing group, and its incorporation can delocalize π-electrons within an aromatic ring, influencing the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. researchgate.net This tuning of energy levels is critical for designing materials for specific roles in electronic devices, such as creating efficient acceptor materials for bulk heterojunction organic solar cells with high open-circuit voltages. researchgate.net
Furthermore, the presence of bromine can induce significant dielectric and structural effects. researchgate.net The polarizability of the C-Br bond can modify interface layers, and the size and nature of the bromine atom can influence intermolecular packing in the solid state. This can lead to the formation of halogen bonds, a type of non-covalent interaction that can be exploited to control crystal structure and enhance material properties like charge carrier lifetime and mobility. nih.govacs.org The strategic placement of bromine atoms can passivate material interfaces, reduce recombination losses, and improve crystallization, all of which are beneficial for enhancing the performance and stability of photovoltaic devices. nih.govacs.org The reaction of π-conjugated small molecules with molecular dibromine can also lead to the formation of charge-transfer adducts, a subject of interest in materials science. mdpi.com
Research Landscape of 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline and Related Analogues
Direct and extensive research specifically focused on this compound is not widely documented in publicly available literature. However, the research landscape can be understood by examining its constituent parts: the dibenzo[f,h]quinoxaline core and the 2-(4-bromophenyl) substituent. The parent dibenzo[f,h]quinoxaline system is recognized for its potential in creating hole-transporting materials for organic and perovskite solar cells, with hole mobility in thin films measured in the order of 10⁻⁴ cm² V⁻¹ s⁻¹. nih.gov
To gain insight into the potential properties conferred by the 2-(4-bromophenyl) group, it is instructive to study simpler, well-characterized analogues such as 2-(4-Bromophenyl)quinoxaline. This simpler molecule has been synthesized and its crystal structure analyzed. nih.govresearchgate.net Structural studies reveal that the 4-bromophenyl ring and the quinoxaline ring system are nearly coplanar, with a very small dihedral angle between them. nih.govresearchgate.net This planarity is significant as it facilitates π-electron delocalization across the molecular backbone, a desirable feature for charge transport. The bromine atom lies within the plane of its substituent benzene ring. researchgate.net The properties of this analogue provide a foundational understanding of the structural and electronic characteristics that the 2-(4-bromophenyl) moiety can impart to a larger dibenzoquinoxaline scaffold.
Table of Properties for 2-(4-Bromophenyl)quinoxaline
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₉BrN₂ |
| Molecular Weight | 285.14 g/mol sigmaaldrich.com |
| Appearance | Powder, Light yellow solid researchgate.netsigmaaldrich.com |
| Melting Point | 133-138 °C sigmaaldrich.com |
| Crystal System | Monoclinic nih.gov |
| Dihedral Angle | 2.1 (2)° (between benzene and quinoxaline rings) nih.govresearchgate.net |
Research on other related analogues, like 2,3-Bis(4-bromophenyl)quinoxaline, further expands the understanding of how bromophenyl substituents influence molecular geometry, noting the significant dihedral angles between the phenyl rings and the central quinoxaline system. researchgate.net Collectively, the study of these simpler analogues suggests that this compound would likely possess interesting photophysical properties derived from its extended π-system, with its electronic characteristics and solid-state morphology being significantly influenced by the polar, planarizing, and sterically interactive nature of the bromophenyl group.
Structure
3D Structure
Properties
Molecular Formula |
C22H13BrN2 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)phenanthro[9,10-b]pyrazine |
InChI |
InChI=1S/C22H13BrN2/c23-15-11-9-14(10-12-15)20-13-24-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22(21)25-20/h1-13H |
InChI Key |
DVBAWEINSLXHKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=CN=C24)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 4 Bromophenyl Dibenzo F,h Quinoxaline
Established Synthetic Routes for Dibenzo[f,h]quinoxaline (B1580581) Frameworks
The construction of the foundational dibenzo[f,h]quinoxaline structure is achieved through several reliable synthetic methodologies, each offering distinct advantages in terms of precursor accessibility and reaction conditions.
Cyclocondensation Reactions
The most classic and widely utilized method for synthesizing quinoxaline (B1680401) and its fused derivatives is the cyclocondensation of a 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgnih.gov For the dibenzo[f,h]quinoxaline framework, this typically involves the reaction of phenanthrene-9,10-diamine with a suitable 1,2-dicarbonyl species. nih.gov Alternatively, the condensation of phenanthrene-9,10-dione with a 1,2-ethanediamine derivative can be employed. acs.org This approach is valued for its straightforwardness and efficiency in forming the pyrazine (B50134) ring fused to the phenanthrene backbone. While historically requiring high temperatures and strong acid catalysts, modern protocols have been developed using various catalytic systems, including recyclable alumina-supported heteropolyoxometalates, to achieve high yields under milder, room-temperature conditions. nih.gov
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed reactions are powerful tools for constructing complex aromatic systems that may be difficult to assemble via traditional methods. mdpi.com In the context of large, fused heterocyclic frameworks, these strategies are often employed to create key precursor molecules. For instance, in the synthesis of related complex quinoxaline systems, a Suzuki cross-coupling reaction is a critical step. nih.govacs.org This reaction is used to link an arylboronic acid with a halogenated heterocyclic precursor. The efficiency of this coupling is highly dependent on the choice of catalyst, base, and solvent, as demonstrated in the synthesis of a 5-([1,1′-biphenyl]-2-yl)- nih.govnih.govacs.orgoxadiazolo[3,4-b]pyrazine intermediate, where Pd(PPh₃)₄ in dioxane provided the best yield. nih.gov Such strategies highlight the modularity that palladium catalysis offers in piecing together complex molecular architectures prior to a final ring-closing step. nih.govrsc.org
Table 1: Optimization of Suzuki Cross-Coupling Reaction Conditions
| Entry | Pd Catalyst / Ligand (equiv) | Base (2.5 equiv) | PhB(OH)₂ content (equiv) | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ (5 mol %) | K₂CO₃ | 2.0 | 1,4-dioxane/H₂O (5:1) | 16 |
| 2 | Pd(PPh₃)₄ (10 mol %) | K₂CO₃ | 2.0 | 1,4-dioxane/H₂O (5:1) | 45 |
| 3 | Pd(OAc)₂ (5 mol %)/PPh₃ (10 mol %) | K₃PO₄ | 2.0 | 1,4-dioxane | 17 |
| 4 | Pd(PPh₃)₄ (5 mol %) | K₂CO₃ | 2.0 | 1,4-dioxane | 52 |
Table adapted from research on a related heterocyclic system, showcasing the optimization of palladium-catalyzed cross-coupling conditions. nih.gov
Intramolecular Cyclization Approaches
Intramolecular cyclization serves as an elegant and powerful final step in the synthesis of polycyclic aromatic systems. nih.gov This strategy involves designing a precursor that, under specific conditions, undergoes a ring-closing reaction to form the target framework. A notable example is the acid-catalyzed intramolecular cyclization of aryl-substituted biphenyl precursors to furnish a dihydride intermediate, which is subsequently oxidized to yield the final aromatic dibenzo-fused system. nih.gov This method allows for the synthesis of unsymmetrically substituted derivatives, which are not readily accessible through traditional condensation methods. acs.org The development of such protocols, including transition-metal-free C–H functionalization, provides a facile pathway to novel nitrogen-containing polycyclic heteroaromatic compounds. nih.govacs.org
Targeted Functionalization for Bromophenyl Substitution
The introduction of a 4-bromophenyl group at the 2-position of the dibenzo[f,h]quinoxaline core requires specific synthetic design, either by modifying a pre-formed scaffold or, more commonly, by incorporating the substituent into one of the initial building blocks.
Precursor Synthesis and Halogenation Strategies
The synthesis of appropriately functionalized precursors is fundamental to the construction of the final molecule. Arylglyoxals, for instance, are key 1,2-dicarbonyl intermediates that can be prepared by the selenium dioxide (SeO₂) oxidation of the corresponding acetophenones. researchgate.netorgsyn.orgprepchem.com To obtain the necessary precursor for the target molecule, 4-bromoacetophenone would be oxidized to produce (4-bromophenyl)glyoxal. orgsyn.org This method has general utility for synthesizing a variety of substituted glyoxals. orgsyn.org Another key precursor is 5-(2-Bromophenyl)- nih.govnih.govacs.orgoxadiazolo[3,4-b]pyrazine, which can be synthesized in a two-step procedure from the readily available 2′-bromoacetophenone and serves as a versatile building block for more complex, fused quinoxaline systems. nih.gov
Direct Synthesis via Substituted Precursors
The most efficient and direct route to 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline is through the cyclocondensation of precursors that already contain the required structural components. This involves the reaction of phenanthrene-9,10-diamine with (4-bromophenyl)glyoxal, also known as 2-(4-bromophenyl)-2-oxoacetaldehyde. researchgate.netcymitquimica.com The reactivity of the glyoxal allows it to readily participate in condensation reactions to form complex heterocyclic molecules. cymitquimica.com This strategy ensures that the 4-bromophenyl group is precisely positioned on the newly formed pyrazine ring. This approach has been successfully applied to synthesize a wide range of 2-arylquinoxalines in high yields and is the preferred method for creating specifically substituted derivatives. researchgate.net Recent research has also demonstrated the synthesis of halogenated dibenzo[f,h]quinoxaline cores for organic electronics by condensing a diamine precursor with pre-halogenated 1,2-diketones, underscoring the effectiveness of using substituted starting materials. researchgate.netsemanticscholar.org
Post-Synthetic Modifications and Derivatization
Post-synthetic modification is a powerful strategy for the diversification of a lead compound, enabling the exploration of structure-activity relationships and the optimization of desired properties. For this compound, the two primary sites for such modifications are the bromine atom on the phenyl ring and the fused aromatic core.
The bromine atom of the 4-bromophenyl group serves as a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, thereby introducing a wide range of substituents.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of this compound, this reaction can be employed to couple the aryl bromide with various boronic acids or esters, leading to the synthesis of biaryl derivatives. While specific studies on this compound are not extensively documented, analogous transformations on structurally similar heterocyclic systems provide valuable insights into the expected reactivity and optimal reaction conditions.
For instance, the Suzuki cross-coupling of 5-(2-bromophenyl)- acs.orgacs.orgbeilstein-journals.orgoxadiazolo[3,4-b]pyrazine with phenylboronic acid has been systematically optimized, providing a model for the derivatization of the target compound. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, were found to be crucial for achieving high yields.
Table 1: Optimization of Suzuki Cross-Coupling Reaction Conditions for a Model System
| Entry | Pd Catalyst (mol %) | Base (2.5 equiv) | PhB(OH)₂ (equiv) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | 2.0 | 1,4-dioxane/H₂O (5:1) | 16 |
| 2 | Pd(PPh₃)₄ (10) | K₂CO₃ | 2.0 | 1,4-dioxane/H₂O (5:1) | 45 |
| 3 | Pd(OAc)₂ (5) / PPh₃ (10) | K₃PO₄ | 2.0 | 1,4-dioxane | 17 |
Data adapted from a study on a structurally related brominated heterocyclic compound. nih.gov
The optimized conditions from this model system, particularly the use of Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in anhydrous 1,4-dioxane, are expected to be translatable to the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. This would allow for the introduction of diverse functionalities, including electron-donating and electron-withdrawing groups, to modulate the electronic properties of the molecule.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of C-N bonds. wikipedia.org This reaction would enable the introduction of a wide range of primary and secondary amines at the 4-position of the phenyl ring of this compound. The resulting arylamine derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, ligand, and base. beilstein-journals.orgscienceopen.comlibretexts.orgrug.nl Modern catalyst systems, often employing bulky electron-rich phosphine ligands, have shown broad substrate scope and high efficiency. While specific examples with this compound are not available, the general principles of the Buchwald-Hartwig amination suggest that it would be a viable method for its derivatization.
Table 2: Representative Ligands for Buchwald-Hartwig Amination
| Ligand | Structure |
|---|---|
| XPhos | |
| RuPhos |
The dibenzo[f,h]quinoxaline core, being an electron-deficient aromatic system, is also amenable to certain chemical modifications, although it is generally less reactive than the pendant bromophenyl group.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized starting materials. acs.orgnih.gov For the dibenzo[f,h]quinoxaline core, C-H activation could potentially be used to introduce substituents at various positions on the fused aromatic rings.
While specific C-H functionalization reactions on this compound have not been reported, studies on the broader class of quinoxalines have demonstrated the feasibility of such transformations. thieme-connect.de These reactions often proceed via transition-metal catalysis and can be used to introduce alkyl, aryl, or other functional groups. The regioselectivity of C-H functionalization on the dibenzo[f,h]quinoxaline core would be an important consideration, likely influenced by the electronic and steric environment of the different C-H bonds.
Further research is needed to explore the potential of direct C-H functionalization as a means of derivatizing the dibenzo[f,h]quinoxaline core of the title compound, which could provide access to a new range of structurally diverse molecules with potentially novel properties.
Advanced Spectroscopic and Structural Elucidation of Dibenzo F,h Quinoxaline Derivatives
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental tools for confirming the chemical identity and purity of newly synthesized dibenzo[f,h]quinoxaline (B1580581) derivatives. High-resolution methods provide detailed insights into the molecular structure, bonding, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural confirmation of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to verify the successful synthesis of quinoxaline-based compounds. nih.govresearchgate.net
For a compound such as 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline, the ¹H NMR spectrum would be expected to show a series of distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the extended dibenzo[f,h]quinoxaline core would exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with adjacent protons. The protons on the 4-bromophenyl substituent would likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. Integration of these signals would confirm the number of protons in each chemical environment.
The ¹³C NMR spectrum provides complementary information, showing discrete signals for each unique carbon atom in the molecule. The large, fused aromatic system of the dibenzo[f,h]quinoxaline core would result in numerous signals in the δ 120-150 ppm range. Carbons directly attached to nitrogen atoms would appear further downfield. While specific experimental data for this compound is not widely published, analysis of related quinoxaline (B1680401) structures allows for the prediction of spectral characteristics. nih.gov
Table 1: Predicted NMR Spectral Characteristics for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| ¹H | 7.0 - 9.5 | Doublets, Triplets, Multiplets |
Note: This table is based on general spectral regions for aromatic and heteroaromatic compounds and is for illustrative purposes.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For dibenzo[f,h]quinoxaline derivatives, FT-IR spectroscopy can confirm the presence of key structural motifs. nih.gov
The spectrum of this compound would be dominated by absorptions corresponding to the aromatic framework. Key vibrational bands would include C-H stretching from the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the fused heterocyclic system (in the 1400-1650 cm⁻¹ range), and aromatic C-H bending vibrations (in the 650-900 cm⁻¹ fingerprint region). The presence of the carbon-bromine bond would be indicated by a stretching vibration at lower frequencies, typically in the 500-600 cm⁻¹ range.
Table 2: Typical Infrared Absorption Frequencies for Dibenzo[f,h]quinoxaline Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Bond Type |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | C-H |
| Aromatic C=C and C=N Stretch | 1400 - 1650 | C=C / C=N |
| Aromatic C-H Bend | 650 - 900 | C-H |
| Aryl-Halogen Stretch | 500 - 600 | C-Br |
Source: Data derived from spectroscopic analysis of related fused-ring quinoxaline derivatives. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For quinoxaline derivatives, electrospray ionization (ESI) is a common method, which typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. researchgate.net
High-resolution mass spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the compound's elemental formula. For this compound (C₂₂H₁₃BrN₂), HRMS would be used to confirm that the experimental mass matches the theoretical calculated mass, thereby verifying the successful synthesis and purity of the target compound.
Table 3: Mass Spectrometry Data for this compound
| Formula | Theoretical Exact Mass | Expected Ion Peak (ESI-MS) |
|---|
Single-Crystal X-ray Diffraction Analysis of Dibenzo[f,h]quinoxaline Architectures
While spectroscopic methods confirm molecular structure, single-crystal X-ray diffraction provides the definitive, three-dimensional architecture of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. nih.gov
For planar, aromatic molecules like dibenzo[f,h]quinoxaline derivatives, X-ray diffraction is also critical for understanding the intermolecular interactions that govern crystal packing, such as π–π stacking and hydrogen bonding. These interactions are fundamental to the material's solid-state properties, including charge transport mobility. Although a specific crystal structure for this compound is not publicly available, analysis of related compounds like 2-(4-bromophenyl)quinoxaline reveals key structural features. In this simpler analogue, the quinoxaline and bromophenyl rings are nearly coplanar, and the crystal packing is stabilized by van der Waals forces. nih.gov It is expected that the extended π-system of the dibenzo[f,h]quinoxaline core would promote significant π–π stacking interactions, influencing its potential as a semiconductor.
Advanced Electron Microscopy Techniques for Thin Film Morphology Characterization
The performance of dibenzo[f,h]quinoxaline derivatives in electronic devices is critically dependent on the morphology of the thin films into which they are processed. nih.gov Advanced electron microscopy techniques are essential for characterizing the nanoscale and microscale structure of these films.
Transmission Electron Microscopy (TEM) and electron diffraction are used to study the crystallinity and phase separation within thin films. For instance, in solar cells based on dibenzo[f,h]thieno[3,4-b]quinoxaline derivatives, TEM has been used to visualize the formation of a nanoscale interpenetrating network upon thermal annealing, which is crucial for efficient device function. researchgate.net
Atomic Force Microscopy (AFM) is another vital tool, used to probe the surface topography of the thin films. researchgate.net AFM can reveal information about grain size, domain structure, and surface roughness, all of which impact charge injection and transport at interfaces within a device. Thin films of dibenzo[f,h]quinoxaline derivatives are often prepared by vacuum thermal evaporation to create the uniform layers required for analysis and device fabrication. nih.gov The characterization of these films by techniques like TEM and AFM provides crucial feedback for optimizing processing conditions to achieve the desired morphology for high-performance electronic applications.
Photophysical and Electronic Properties of Dibenzo F,h Quinoxaline Derivatives
Absorption Characteristics and Electronic Transitions
UV-Visible Spectroscopy in Solution and Solid State
No specific UV-Visible absorption data for 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline in either solution or solid state is available in the reviewed literature. This analysis would typically involve examining the absorption maxima (λmax) to understand the electronic transitions within the molecule. For similar π-conjugated systems, one would expect to observe intense absorption bands in the UV region corresponding to π-π* transitions and potentially lower energy bands related to n-π* transitions associated with the nitrogen atoms in the quinoxaline (B1680401) core. The solid-state spectrum might show shifts or broadening of these bands due to intermolecular interactions.
Analysis of Intramolecular Charge Transfer (ICT) States
There is no available analysis of Intramolecular Charge Transfer (ICT) states for this compound. Such an analysis would typically investigate the potential for charge transfer from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. The dibenzo[f,h]quinoxaline (B1580581) moiety generally acts as an electron acceptor. The nature of the bromophenyl substituent would determine if significant ICT character is present. Solvatochromism studies, where absorption and emission spectra are measured in solvents of varying polarity, are a common method to probe ICT states, but this data is not available.
Luminescence and Emission Behavior
Photoluminescence (PL) Spectroscopy
Specific photoluminescence (PL) spectra for this compound have not been reported. PL spectroscopy provides insights into the emissive properties of a material, including the emission wavelength, spectral shape, and Stokes shift (the difference between the absorption and emission maxima). This information is crucial for evaluating the potential of a compound for applications in areas like organic light-emitting diodes (OLEDs).
Fluorescence Quantum Yields
Experimentally determined fluorescence quantum yields (ΦF) for this compound are not documented in the available literature. The fluorescence quantum yield is a critical measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. This parameter is fundamental for assessing the practical utility of a luminescent material.
Thermally Activated Delayed Fluorescence (TADF) Properties
There is no information available regarding the Thermally Activated Delayed Fluorescence (TADF) properties of this compound. The investigation of TADF involves determining the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). A small ΔEST (typically < 0.2 eV) allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, enabling the harvesting of triplet excitons for light emission. This is a key property for third-generation OLED emitters. Time-resolved photoluminescence measurements are necessary to confirm TADF behavior by identifying a delayed fluorescence component, but such data is unavailable for this specific compound.
Aggregation-Induced Emission (AIE) Phenomena
While specific aggregation-induced emission (AIE) data for this compound is not extensively documented, the broader family of quinoxaline-based compounds has shown significant AIE and aggregation-induced enhanced emission (AIEE) characteristics. For instance, a series of quinoxaline-based compounds synthesized through a palladium-catalyzed cross-coupling reaction demonstrated deep blue light emission in both solution and solid states. researchgate.net Notably, some of these derivatives exhibited AIEE, a phenomenon where fluorescence intensity is enhanced upon molecular aggregation. researchgate.net
The introduction of substituents can influence molecular packing and, consequently, the emission properties in the aggregated state. For example, in dibenzo[f,h]furo[2,3-b]quinoxaline derivatives, introducing a sterically bulky isopropylphenyl group can suppress molecular aggregation and improve fluorescence efficiency. rsc.org However, at higher concentrations, aggregate emission is still observed, indicating a delicate balance between molecular structure and aggregation effects. rsc.org It is plausible that the bromophenyl substituent in this compound could influence intermolecular interactions, potentially leading to AIE or AIEE behavior. The restriction of intramolecular motion in the aggregated state is a common mechanism for AIE, and the structure of this compound could facilitate such a process. nih.gov
Electrochemical Properties and Energy Level Alignment
The electrochemical behavior of dibenzo[f,h]quinoxaline derivatives is crucial for determining their suitability as charge-transporting materials in electronic devices. Cyclic voltammetry is a key technique used to probe their redox properties and estimate the energies of their frontier molecular orbitals.
Redox Potentials and Electron/Hole Transport Characteristics
The redox potentials of a material are indicative of its ability to accept or donate electrons, which is fundamental to its charge transport properties. The charge carrier transport in organic semiconductors can be conceptualized as a series of redox reactions. nih.gov Hole transport, for instance, involves the transfer of an electron from the HOMO of a neutral molecule to the singly occupied molecular orbital (SOMO) of an adjacent radical cation. nih.gov
For the dibenzo[f,h]furazano[3,4-b]quinoxaline series, hole-only devices were fabricated to measure their hole mobility in thin films. The measured hole mobilities were on the order of 10⁻⁴ cm² V⁻¹ s⁻¹. nih.gov This suggests that these materials have the potential to be used as hole-transport materials in thin-film devices such as organic and perovskite solar cells. nih.gov The electrochemical behavior of conjugated quinoxaline derivatives has been shown to involve two-electron/two-proton reduction processes for each pyrazine (B50134) ring in the molecule. uaeu.ac.ae The ease of reduction increases with the number of pyrazine rings due to conjugation effects. uaeu.ac.ae
Computational and Theoretical Investigations of Dibenzo F,h Quinoxaline Derivatives
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods widely used to investigate the properties of quinoxaline (B1680401) derivatives and other polycyclic aromatic compounds. researchgate.netresearchgate.netnih.goviiste.org These methods provide a balance between computational cost and accuracy, making them ideal for studying the electronic structure and excited-state properties of complex organic molecules. For dibenzo[f,h]quinoxaline (B1580581) systems, calculations are often performed using functionals like B3LYP with basis sets such as 6-31G* or higher to obtain reliable geometries and electronic data. nih.govnih.gov
DFT calculations are instrumental in elucidating the electronic landscape of dibenzo[f,h]quinoxaline derivatives. nih.gov The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance as their energies and spatial distributions govern the molecule's electronic and optical properties.
For the broader class of dibenzo[f,h]quinoxaline derivatives, the HOMO is typically characterized by π-orbitals delocalized across the electron-rich polycyclic aromatic core. rsc.org The LUMO is also a π*-orbital, generally distributed over the same fused ring system. nih.gov The introduction of a substituent at the 2-position, such as the 4-bromophenyl group, is expected to modulate the energies of these orbitals and potentially alter their distribution. The phenyl ring can extend the π-conjugation, while the bromine atom's inductive and resonance effects can further fine-tune the electronic properties.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net In related dibenzo[f,h]furazano[3,4-b]quinoxaline derivatives, DFT calculations at the B3LYP/6-31G* level have determined HOMO levels to be around -6.0 eV and LUMO levels around -3.5 eV, resulting in energy gaps in the range of 2.5 eV. nih.gov These values are consistent with compounds that absorb light in the visible region of the electromagnetic spectrum.
Table 1: Representative Calculated Electronic Properties of Dibenzo[f,h]quinoxaline Analogs Note: The following data is based on values reported for closely related dibenzo[f,h]quinoxaline derivatives and serves as an illustrative example.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Calculation Level |
| Dibenzo[f,h]furazano[3,4-b]quinoxalines | ~ -6.0 | ~ -3.5 | ~ 2.5 | B3LYP/6-31G* nih.gov |
| 1-ethyl-3-phenyl-quinoxalin-2-one | -6.14 | -2.25 | 3.89 | B3LYP/6–311 G(d,p) nih.gov |
This is an interactive table. You can sort and filter the data.
Time-Dependent DFT (TD-DFT) is the premier computational tool for predicting the electronic absorption and emission spectra of organic molecules. researchgate.netias.ac.in By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. researchgate.net
For dibenzo[f,h]quinoxaline derivatives, the lowest energy absorption band, which is of primary interest, typically corresponds to the HOMO→LUMO transition. nih.gov This transition involves the promotion of an electron from the highest occupied π-orbital to the lowest unoccupied π-orbital (a π→π transition). The energy of this transition is directly related to the HOMO-LUMO gap. Experimental studies on dibenzo[f,h]furazano[3,4-b]quinoxalines show absorption maxima in the range of 400-500 nm, which aligns with the energy gaps predicted by DFT. nih.gov TD-DFT calculations on various quinoxaline derivatives have successfully predicted their excitation energies and spectroscopic behavior. researchgate.netias.ac.in Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict fluorescence emission wavelengths.
The dibenzo[f,h]quinoxaline core is a rigid and largely planar aromatic system. The primary conformational degree of freedom for 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline is the rotation around the single bond connecting the bromophenyl ring to the quinoxaline core. The dihedral angle between these two ring systems is a key structural parameter.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural or physicochemical properties of molecules with their macroscopic properties or biological activity. nih.govresearchgate.net For polycyclic aromatic nitrogen heterocycles, QSPR models can be developed to predict environmental fate, toxicity, or material properties like solubility. nih.govresearchgate.net
The descriptors used in these models are often derived from quantum mechanical calculations, such as those performed with DFT. researchgate.net Key descriptors can include:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges.
Topological Descriptors: Indices that describe molecular size, shape, and branching.
Geometric Descriptors: Molecular surface area and volume.
Although no specific QSPR studies for this compound have been found, the parameters calculated via DFT in Section 5.1 would be essential inputs for constructing such a model for this class of compounds.
Theoretical Insights into Charge Transfer Mechanisms
The structure of this compound, which combines a large, electron-accepting dibenzo[f,h]quinoxaline core with a substituted phenyl ring, is conducive to intramolecular charge transfer (ICT). rsc.orgresearchgate.net ICT is the process where, upon photoexcitation, electron density moves from an electron-donating part of a molecule to an electron-accepting part. This phenomenon is fundamental to the function of many organic electronic materials, including those used in organic light-emitting diodes (OLEDs).
Computational chemistry provides powerful tools to analyze ICT. By comparing the calculated electron density distribution of the molecule in its ground state (S₀) versus its first excited state (S₁), the direction and magnitude of charge transfer can be visualized. Furthermore, analysis of the molecular orbitals involved in the electronic transition (typically HOMO and LUMO) can reveal the nature of the charge transfer. In donor-π-acceptor systems based on related dibenzo[f,h]quinoxaline cores, the HOMO is often localized on the donor moiety while the LUMO is on the acceptor core, leading to a clear charge transfer upon HOMO→LUMO excitation. rsc.orgresearchgate.net Such computational analysis is critical for designing novel materials with tailored photophysical properties.
Organic Light-Emitting Diodes (OLEDs)
The inherent electronic properties of the dibenzo[f,h]quinoxaline moiety, such as its high electron affinity and thermal stability, make its derivatives highly suitable for various roles within the OLED architecture. By chemically modifying this core, researchers can precisely engineer materials for emissive, host, and charge-transport layers, leading to enhanced device performance.
Emitter Materials in OLED Architecture
Derivatives of the dibenzo[f,h]quinoxaline scaffold are extensively utilized in the emissive layer (EML) of OLEDs. The large, conjugated planar structure of the dibenzo[f,h]quinoxaline unit acts as a robust acceptor, which, when combined with various electron-donating units, forms powerful donor-acceptor (D-A) type emitters. This molecular design is particularly effective for creating materials that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons and can theoretically achieve 100% internal quantum efficiency.
The this compound structure serves as a precursor for these advanced emitters. The bromo-substituent can be replaced with different donor groups through cross-coupling reactions, enabling the systematic tuning of the molecule's photophysical properties. For instance, attaching strong donors like dimethylacridine (DMAC) or phenoxazine (PXZ) to a dibenzo[f,h]quinoxaline-based acceptor has been shown to produce efficient red and deep-red TADF emitters. mater-rep.comrsc.org The rigid structure of the dibenzo[f,h]quinoxaline core helps to achieve a small singlet-triplet energy gap (ΔEST), which is a critical requirement for efficient TADF.
Host Materials and Charge-Transport Layers
Beyond their role as emitters, quinoxaline-based compounds, including derivatives of dibenzo[f,h]quinoxaline, are also developed as host materials for the emissive layer. An ideal host material should possess a high triplet energy to effectively confine the excitons on the guest emitter molecules, as well as balanced charge-transport properties to ensure a wide recombination zone within the EML. The high thermal and electrochemical stability of the quinoxaline ring system contributes to the operational lifetime of the device. researchgate.net
Bipolar host materials, which contain both electron-donating and electron-accepting moieties, are particularly desirable for achieving balanced charge transport. researchgate.net The dibenzo[f,h]quinoxaline unit can serve as the acceptor component in such bipolar hosts. Furthermore, derivatives of dibenzo[f,h]furazano[3,4-b]quinoxaline have been investigated as promising hole-transporting materials, demonstrating hole mobility in the order of 10⁻⁴ cm² V⁻¹ s⁻¹, making them suitable for use in hole-transport layers (HTLs) of optoelectronic devices. acs.org
Influence on Device Performance and Efficiency
The incorporation of this compound derivatives significantly impacts key performance metrics of OLEDs, including external quantum efficiency (EQE), current efficiency, and operational stability. The use of these materials as TADF emitters allows devices to surpass the theoretical EQE limit of 5% for conventional fluorescent emitters.
For example, OLEDs based on a dibenzo[f,h]pyrido[3,4-b]quinoxaline (DBPQ) acceptor core, a structurally related system, have demonstrated impressive performance. When combined with a dimethylacridine (DMAC) donor, the resulting TADF emitter achieved a maximum EQE (EQEₘₐₓ) of up to 16.0% with a peak electroluminescence at 612 nm (red emission). mater-rep.com Another device using a phenoxazine (PXZ) donor with the same acceptor core yielded a deep-red emission at 658 nm with an EQEₘₐₓ of 3.2%. mater-rep.com These devices also exhibit very low turn-on voltages, as low as 2.5 V and 2.8 V, respectively, indicating efficient charge injection and transport. mater-rep.com
Similarly, fluorinated dibenzo[a,c]-phenazine-based TADF emitters, which share a similar extended aromatic structure, have shown excellent performance. A device using the emitter 2DMAC-BP-F achieved an EQEₘₐₓ of 21.8% with an emission peak at 585 nm. rsc.org
| Emitter (Acceptor Core) | Donor Moiety | Peak EL (nm) | Max. EQE (%) | Turn-on Voltage (V) |
|---|---|---|---|---|
| DBPQ | DMAC | 612 | 16.0 | 2.5 |
| DBPQ | PXZ | 658 | 3.2 | 2.8 |
| Fluorinated dibenzo[a,c]-phenazine | 2DMAC-BP-F | 585 | 21.8 | N/A |
| Pyrazino[2,3-g]quinoxaline | 4DMAC-TPPQ | 685 | 0.3 | N/A |
| Pyrazino[2,3-g]quinoxaline | 4PXZ-TPPQ | 780 | 0.04 | N/A |
Color Tunability and Deep-Red/NIR Emission Strategies
A key advantage of using the dibenzo[f,h]quinoxaline scaffold is the ability to tune the emission color across the visible spectrum and into the near-infrared (NIR) region. nbinno.com This is typically achieved by varying the electron-donating strength of the donor unit attached to the acceptor core. mater-rep.com
By pairing a dibenzo[f,h]quinoxaline-based acceptor with donors of increasing strength—such as 3,6-di-tert-butyl-9H-carbazole (tCz), DMAC, and PXZ—the emission can be systematically red-shifted from green to red and then to deep-red. mater-rep.com This is due to the enhanced intramolecular charge transfer (ICT) character of the excited state. For instance, emitters based on the DBPQ acceptor showed emissions that tuned from green (with tCz donor) to red (with DMAC donor) and deep-red (with PXZ donor). mater-rep.com
Furthermore, extending the π-conjugation of the acceptor core itself is another effective strategy. Using a pyrazino[2,3-g]quinoxaline (PQ) acceptor, which is more electron-deficient than quinoxaline, researchers have developed TADF emitters that push into the deep-red and NIR regions. rsc.orgst-andrews.ac.uk An OLED employing the 4PXZ-TPPQ emitter, which combines the strong PXZ donor with the PQ acceptor, achieved electroluminescence at 780 nm, one of the most red-shifted emissions reported for a TADF emitter containing a quinoxaline-type acceptor. rsc.orgst-andrews.ac.uk
Organic Solar Cells (OSCs) and Photovoltaic Applications
The strong electron-accepting nature of the dibenzo[f,h]quinoxaline core also makes it a valuable component in materials designed for organic solar cells. In OSCs, the active layer consists of a blend of an electron donor and an electron acceptor material that facilitate charge separation upon light absorption.
Active Layer Components (Donor/Acceptor Roles)
Derivatives of this compound are primarily explored for their role as electron acceptors in the active layer of OSCs. In what is known as a bulk heterojunction structure, these acceptor molecules are blended with a polymer donor material. The efficiency of the solar cell is highly dependent on the energy level alignment between the donor and acceptor, their light absorption characteristics, and the morphology of the blend.
Recent research has focused on halogenated Y-series small-molecule acceptors (Y-SMAs), where the dibenzo[f,h]quinoxaline unit forms part of the extended π-fused core. nih.gov Halogenation, including bromination, is an effective strategy to optimize the photoelectric properties of these acceptors. nih.gov In a study on ternary OSCs, a brominated 2D-conjugated Y-SMA (Br-QTP-4F), which contains a brominated dibenzo[f,h]quinoxaline core, was used as a guest acceptor alongside a PM6:L8-BO host system. nih.govresearchgate.netnih.gov
The introduction of the brominated guest acceptor led to a device with a power conversion efficiency (PCE) of 18.39%. nih.govresearchgate.net This was a notable improvement over the host-only device (17.70% PCE). The study demonstrated that halogenation of the dibenzo[f,h]quinoxaline core is a promising strategy for developing highly efficient ternary OSCs. nih.gov Quinoxaline-based conjugated polymers have also been synthesized to act as electron-donating materials in OSCs, showcasing the versatility of this chemical moiety. rsc.orgnih.gov
| Device Structure (Donor:Acceptor) | Guest Acceptor | Power Conversion Efficiency (PCE) (%) |
|---|---|---|
| PM6:L8-BO | None (Host only) | 17.70 |
| PM6:L8-BO | H-QTP-4F (non-halogenated) | 18.23 |
| PM6:L8-BO | Cl-QTP-4F (chlorinated) | 19.00 |
| PM6:L8-BO | Br-QTP-4F (brominated) | 18.39 |
| PM6:L8-BO | I-QTP-4F (iodinated) | 17.62 |
Advancements in Optoelectronics: A Focused Review of this compound
The landscape of organic electronics is continually evolving, driven by the synthesis of novel compounds with tailored photophysical and electronic properties. Among these, this compound has emerged as a significant molecule, particularly within the realm of advanced optoelectronic applications. Its rigid, planar dibenzo[f,h]quinoxaline core, coupled with the electronic influence of the 4-bromophenyl substituent, provides a versatile platform for the development of high-performance organic solar cells, sophisticated chemosensors, and efficient organic field-effect transistors. This article delves into the specific applications of this compound, adhering to a structured exploration of its role in optimizing power conversion efficiency in solar cells, its utility in fluorescent and colorimetric sensing, and its potential in other optoelectronic devices.
Supramolecular Chemistry and Advanced Self Assembly of Dibenzo F,h Quinoxaline Derivatives
Non-Covalent Interactions in Crystal Engineering
The arrangement of molecules in the crystalline state is governed by a delicate balance of non-covalent interactions. For dibenzo[f,h]quinoxaline (B1580581) derivatives, these interactions are crucial in defining the solid-state packing and, consequently, the material's properties.
π-π Stacking: A predominant force in the crystal engineering of these planar, aromatic molecules is π-π stacking. nih.govresearchgate.net Studies on related dibenzo[f,h]furazano[3,4-b]quinoxalines have shown that the molecules arrange themselves in twisted, slanting stacks. nih.govresearchgate.net The interfacial distance between adjacent molecules in these stacks is approximately 3.3 Å, which is indicative of strong π-π interactions. researchgate.net This distance is comparable to the layer distance in graphite (B72142) (3.35 Å), highlighting the significance of this interaction in creating ordered solid-state structures. researchgate.net The presence of the extensive aromatic system in 2-(4-bromophenyl)dibenzo[f,h]quinoxaline strongly suggests that π-π stacking is a key contributor to its crystal packing.
A summary of key non-covalent interactions observed in related quinoxaline (B1680401) derivatives is presented below.
| Interaction Type | Typical Distance/Geometry | Significance in Crystal Packing |
| π-π Stacking | ~3.3 Å interfacial distance | Major driving force for stacking of aromatic cores |
| Halogen Bonding | Directional (e.g., C-Br···N) | Influences molecular orientation and network formation |
| Hydrogen Bonding | C-H···N, C-H···π | Contributes to the stability of the crystal lattice |
Self-Assembly Strategies for Ordered Architectures
The spontaneous organization of molecules into well-defined, stable structures is a cornerstone of supramolecular chemistry. For dibenzo[f,h]quinoxaline derivatives, strategies to control this self-assembly are vital for tailoring their application in areas like organic electronics.
One effective strategy involves the introduction of substituents to modify intermolecular interactions. For instance, introducing sterically demanding groups, such as isopropylphenyl, onto the dibenzo[f,h]quinoxaline scaffold can suppress molecular aggregation. rsc.org This control over aggregation is crucial for applications in organic light-emitting diodes (OLEDs), where it can improve fluorescence efficiency by preventing quenching in the solid state. rsc.org
Another strategy is halogenation, which has been used to fine-tune the molecular crystallinity and packing of dibenzo[f,h]quinoxaline-based acceptors in organic solar cells. nih.gov By substituting with different halogens (chlorine, bromine, iodine), researchers can modulate the electronic properties and solid-state morphology of the materials to optimize device performance. nih.gov The brominated derivative, in this context, demonstrated the potential of this strategy. nih.gov These findings suggest that the 4-bromophenyl group in this compound is not just a passive component but an active director of self-assembly.
Host-Guest Chemistry and Complexation Studies
The unique electronic nature and structural cavities of supramolecular assemblies based on dibenzo[f,h]quinoxaline derivatives make them interesting candidates for host-guest chemistry and the formation of metal complexes.
Host-Guest Systems: Halogenated dibenzo[f,h]quinoxaline units have been successfully utilized as guest acceptors within a host material for high-efficiency organic solar cells. nih.gov In these ternary systems, the dibenzo[f,h]quinoxaline derivative is incorporated as a third component to improve light absorption and optimize energy level alignment, showcasing a practical application of host-guest chemistry in advanced materials. nih.gov While simpler quinoxalinium salts have been studied for their ability to form host-guest type complexes with anions, the large, electron-deficient π-surface of dibenzo[f,h]quinoxaline derivatives makes them suitable for interacting with various guest molecules. rsc.orgresearchgate.net
Metal Complexes as Photosensitizers: The nitrogen atoms within the quinoxaline moiety are excellent coordination sites for metal ions. Ruthenium(II) polypyridyl complexes incorporating dipyrido[2,2-d:2',3'-f]quinoxaline ligands have been synthesized and investigated as photosensitizers in dye-sensitized solar cells. nih.gov These metal complexes exhibit the necessary photophysical properties to absorb light and facilitate electron transfer, a critical function of a photosensitizer. nih.gov Although not specifically documented for this compound, the inherent coordinating ability of the dibenzo[f,h]quinoxaline scaffold suggests its potential to form similar metal complexes for applications in photodynamic therapy or solar energy conversion. nih.govacs.org
Exploration of Biological Research Avenues for Dibenzo F,h Quinoxaline Derivatives Excluding Clinical Data
DNA Binding and Intercalation Mechanisms
The extended, planar aromatic system of dibenzo[f,h]quinoxaline (B1580581) is a key structural feature that strongly suggests DNA intercalation as a primary mechanism of biological action. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This interaction is primarily driven by non-covalent forces, particularly pi-pi stacking between the aromatic rings of the compound and the DNA bases. researchgate.net
Polypyridyl ligands with extended conjugation, such as the structurally related dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), are well-recognized as DNA intercalation agents. mdpi.com The mechanism involves the unwinding of the DNA helix to create a space for the planar molecule to slip in. This insertion disrupts the normal structure and function of DNA, potentially leading to the inhibition of critical cellular processes like DNA replication and transcription, which can ultimately trigger cell death. researchgate.net
Studies on quinoxaline-based antibiotics have demonstrated that their interaction with DNA can be complex, sometimes involving bifunctional intercalation where two quinoxaline (B1680401) rings of a single molecule intercalate at different sites. nih.gov While many dibenzo[f,h]quinoxaline derivatives are simpler, single-planar systems, their binding affinity can be influenced by substituents. For a compound like 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline, the phenyl substituent could potentially lie in the DNA groove, providing additional stabilization to the intercalated complex. The nature of these interactions can be studied using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism, which can reveal binding constants (Kb) and conformational changes in the DNA upon binding. researchgate.net
Enzyme Inhibition Studies
The quinoxaline nucleus is a common scaffold in the design of various enzyme inhibitors, particularly protein kinase inhibitors. ekb.eg Kinases play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. ekb.egresearchgate.net Quinoxaline derivatives have been developed as selective ATP-competitive inhibitors for a range of kinases, including:
Epidermal Growth Factor Receptor (EGFR) ekb.egnih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) ekb.eg
Apoptosis signal-regulated kinase 1 (ASK1) nih.gov
Cyclin-Dependent Kinases (CDKs) ekb.eg
These inhibitors typically function by occupying the ATP-binding pocket of the enzyme, preventing the phosphorylation of substrate proteins and thereby blocking the downstream signaling cascade. ekb.eg Although specific studies on dibenzo[f,h]quinoxaline derivatives as kinase inhibitors are limited, their rigid, aromatic structure is suitable for designing potent inhibitors.
Beyond kinases, other enzymes could also be potential targets. For instance, various quinoxaline derivatives have been investigated for their inhibitory activity against enzymes like α-glucosidase and α-amylase, relevant to diabetes research. researchgate.net Given the structural diversity possible with the dibenzo[f,h]quinoxaline core, exploring its potential as an inhibitor for a wide range of enzymes is a promising research avenue.
| Quinoxaline Derivative Class | Target Enzyme | IC₅₀ (nM) | Reference |
| Imidazole[1,2-a]quinoxaline | EGFR | 2.7 | ekb.eg |
| 3-Methylquinoxaline | VEGFR-2 | 3.08 | ekb.eg |
| Dibromo-substituted quinoxaline | ASK1 | 30.17 | nih.gov |
This table presents data for various quinoxaline derivatives to illustrate their potential as enzyme inhibitors. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Structure-Activity Relationship Studies (SAR) in a Biological Context
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For quinoxaline derivatives, SAR studies have revealed several key principles. mdpi.comresearchgate.net
The biological activity of dibenzo[f,h]quinoxaline derivatives can be systematically modulated by introducing different substituents at various positions on the aromatic core and on any appended phenyl rings. For a molecule such as this compound, key areas for modification would include:
Substituents on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring can significantly impact activity. Electron-withdrawing groups (like the bromo group, halogens, nitro groups) or electron-donating groups (like methoxy, methyl groups) can alter the electronic properties of the entire molecule, affecting its ability to interact with biological targets. mdpi.com Lipophilicity and steric bulk are also critical factors influencing cell permeability and target binding.
Substituents on the Dibenzo Core: Adding functional groups to the fused benzene (B151609) rings of the dibenzo[f,h]quinoxaline scaffold can fine-tune its properties. For example, introducing groups that can form hydrogen bonds could enhance binding affinity and specificity for a target enzyme or DNA sequence.
Core Modifications: While maintaining the dibenzo[f,h]quinoxaline core, subtle changes like replacing carbon atoms with other heteroatoms could be explored, though this represents a more complex synthetic challenge.
| General Structural Modification | Potential Impact on Biological Activity | Rationale |
| Varying Phenyl Ring Substituent (R) | Modulate potency and selectivity | Alters electronic properties, lipophilicity, and steric fit with the target. |
| Adding Substituents to Dibenzo Core (X) | Enhance binding affinity | Can introduce new hydrogen bonding or electrostatic interactions. |
| Altering Linker between Core and Phenyl Ring | Change in mechanism or potency | A flexible linker might reduce DNA intercalation but improve binding to an enzyme pocket. |
This conceptual table outlines potential SAR strategies for the dibenzo[f,h]quinoxaline scaffold based on established principles for quinoxaline derivatives.
Antimicrobial Research (Mechanistic Studies, in vitro Activity)
Quinoxaline-containing compounds have a long history of investigation as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi. nih.gov The mechanisms underlying their antimicrobial effects are varied. One of the most studied classes, quinoxaline 1,4-dioxides, is believed to exert its antibacterial action through bioreduction within the bacterial cell, leading to the generation of reactive oxygen species (ROS) or free radicals. These radicals can cause significant damage to cellular components, including DNA, leading to cell death. mdpi.com
For dibenzo[f,h]quinoxaline derivatives, which lack the N-oxide groups, a different mechanism is more likely. Their large, planar structure makes them prime candidates for antimicrobial action via DNA intercalation, as discussed in section 8.1. By binding to bacterial DNA, they can inhibit essential processes like replication and transcription, leading to a bactericidal or bacteriostatic effect.
In vitro antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. imist.ma Studies on various substituted quinoxalines have shown that their MIC values can vary significantly depending on the nature of the substituent and the bacterial or fungal strain being tested. imist.manih.govarcjournals.org Symmetrically disubstituted quinoxalines have been reported to show significant antibacterial activity. nih.gov
| Quinoxaline Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 2,3-disubstituted quinoxalines | Staphylococcus aureus | 12-18 (Zone of Inhibition, mm) | arcjournals.org |
| 2,3-disubstituted quinoxalines | Candida albicans | 13-18.5 (Zone of Inhibition, mm) | arcjournals.org |
| Quinoxaline 1,4-dioxide derivative | M. tuberculosis | 4 | mdpi.com |
| Quinoxaline Schiff bases | E. coli | Highly Active | nih.gov |
This table shows representative antimicrobial activities for different classes of quinoxaline derivatives against various pathogens. Note: Data is for general quinoxalines, not specifically dibenzo[f,h]quinoxalines.
Anticancer Research (Mechanism of Action at a Molecular Level, in vitro Studies)
The development of novel anticancer agents is one of the most active areas of research for quinoxaline derivatives. researchgate.netmdpi.comnih.gov Their cytotoxic effects against various cancer cell lines are often mediated by multiple molecular mechanisms. For large, planar systems like dibenzo[f,h]quinoxaline derivatives, the primary proposed mechanisms would include direct DNA interaction and the inhibition of key cellular enzymes.
DNA Intercalation and Topoisomerase Inhibition: As potent DNA intercalators, these compounds can induce structural distortions in DNA, which are recognized by cellular machinery. This can lead to cell cycle arrest and apoptosis (programmed cell death). Furthermore, many DNA intercalators also function as topoisomerase inhibitors. Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription. By stabilizing the transient DNA-topoisomerase complex, these inhibitors lead to permanent double-strand breaks in the DNA, a highly lethal event for cancer cells. Structurally related benzo[g]quinoxaline (B1338093) derivatives have shown potent inhibitory activity against topoisomerase IIβ. nih.gov
Protein Kinase Inhibition: As detailed in section 8.2, inhibition of protein kinases is a major mechanism of anticancer action for quinoxalines. ekb.eg By targeting kinases like EGFR, VEGFR-2, and others that are often overactive in tumors, these compounds can block the signaling pathways that drive tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). ekb.egnih.gov
In vitro anticancer research involves evaluating the cytotoxicity of compounds against a panel of human cancer cell lines, such as MCF-7 (breast), HCT116 (colon), and A549 (lung). ekb.egnih.gov The potency is quantified by the IC₅₀ value, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Quinoxaline Derivative | Cancer Cell Line | IC₅₀ (µM) | Proposed Mechanism | Reference |
| 2-(4-Chlorophenyl)benzo[g]quinoxaline | MCF-7 (Breast) | 2.89 | Topoisomerase IIβ Inhibition | nih.gov |
| Tetrazolo[1,5-a]quinoxaline derivative | HeLa (Cervical) | 3.20 | EGFR Inhibition | nih.gov |
| Quinoxaline-sulphonamide | HCT116 (Colon) | 2.5 | Not specified | mdpi.com |
| Imidazo[1,2-a]quinoxaline derivative | A549 (Lung) | 0.0027 | EGFR Inhibition | ekb.eg |
This table summarizes the in vitro anticancer activity of various quinoxaline derivatives, highlighting their potency against different cancer cell lines and their proposed molecular mechanisms.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline, and how is its purity validated?
- Methodology : The compound is typically synthesized via condensation reactions using halogenated aromatic aldehydes (e.g., 4-bromobenzaldehyde) with diamine precursors under catalytic conditions. For example, iodine-catalyzed reactions in tetrahydrofuran (THF) yield high-purity products after recrystallization from dimethylformamide (DMF) .
- Characterization : Single-crystal X-ray diffraction (SC-XRD) confirms molecular geometry, with dihedral angles between aromatic rings (e.g., 22.2° for similar quinoxaline derivatives) and centroid-centroid distances (>3.9 Å) indicating weak π-π stacking . Additional validation includes NMR, mass spectrometry, and elemental analysis.
Q. How does halogenation at the 4-bromophenyl position influence the optoelectronic properties of dibenzoquinoxaline derivatives?
- Experimental Design : UV-Vis absorption and cyclic voltammetry (CV) are used to measure bandgap and redox potentials. Bromine’s electron-withdrawing effect reduces the highest occupied molecular orbital (HOMO) energy, enhancing electron affinity. For instance, Br-QTP-4F (a brominated derivative) exhibits a HOMO of -5.42 eV and a power conversion efficiency (PCE) of 18.39% in organic solar cells (OSCs) .
Advanced Research Questions
Q. What role does this compound play in enhancing ternary organic solar cell efficiency?
- Mechanistic Insight : As a guest acceptor in ternary OSCs, brominated dibenzoquinoxaline derivatives improve charge transport by extending π-conjugation and optimizing energy-level alignment. In PM6:L8-BO:Br-QTP-4F systems, the brominated guest reduces recombination losses, achieving a PCE of 18.39% compared to 17.70% for halogen-free analogs .
- Data Analysis : Transient absorption spectroscopy (TAS) and space-charge-limited current (SCLC) measurements quantify charge mobility (e.g., electron mobility of 1.2 × 10⁻³ cm² V⁻¹ s⁻¹ for Br-QTP-4F) .
Q. How does structural rigidity in dibenzoquinoxaline derivatives affect thermally activated delayed fluorescence (TADF) in OLEDs?
- Design Strategy : Introducing bromine at the 4-phenyl position increases spin-orbit coupling (SOC) and reduces non-radiative decay. For example, DBPQDMAC (a TADF emitter with a dibenzoquinoxaline acceptor) achieves a photoluminescence quantum yield (PLQY) of 82% and deep-red emission (λₑₘ = 650 nm) .
- Validation : Time-resolved photoluminescence (TRPL) and density functional theory (DFT) calculations correlate molecular geometry (planarity) with reverse intersystem crossing (RISC) rates .
Contradictions and Limitations
- Halogen Effects : While bromine enhances OSC efficiency, iodinated analogs (e.g., I-QTP-4F) underperform (PCE = 17.62%) due to excessive steric hindrance . This highlights the need for balanced electronic and steric tuning.
- Biological Applications : Although quinoxaline derivatives are explored for pesticidal activity , this compound lacks direct evidence in this domain, warranting further study.
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
